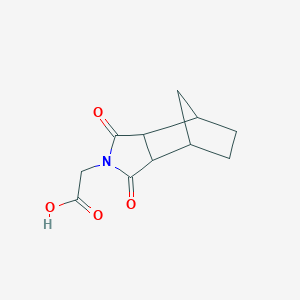

(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241987. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-7(14)4-12-10(15)8-5-1-2-6(3-5)9(8)11(12)16/h5-6,8-9H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOORNQXSKWLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311373 | |

| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26785-97-7 | |

| Record name | MLS003115239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound (CAS 26785-97-7), a saturated bicyclic imide derivative. The synthesis is presented as a logical, two-stage process, beginning with the formation of a key anhydride precursor followed by its functionalization. This document is intended for researchers and professionals in drug development and organic synthesis, offering not just procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction: The Molecular Architecture and Synthetic Strategy

The target molecule, this compound, is built upon a rigid bicyclo[2.2.1]heptane framework. This saturated core, also known as a norbornane system, is functionalized with a dicarboximide ring that is N-substituted with an acetic acid moiety. The "octahydro" designation signifies the complete saturation of the bicyclic system, a key feature dictating its conformational rigidity and stereochemical properties.

Our synthetic strategy is designed for efficiency and control, proceeding through two distinct stages:

-

Precursor Synthesis : Creation of the saturated bicyclic anhydride, cis-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride. This is achieved via a classic Diels-Alder cycloaddition followed by catalytic hydrogenation.

-

Imidization and Functionalization : Condensation of the saturated anhydride with glycine to introduce the N-acetic acid group and form the final imide product.

This approach ensures high yields and purity by building the core scaffold first and then introducing the functional side chain in the final step.

Stage 1: Synthesis of the Saturated Anhydride Precursor

The foundation of the target molecule is the saturated anhydride, which provides the rigid bicyclic structure. This precursor is synthesized in two critical steps.

Step 1A: Diels-Alder Cycloaddition to form cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

The synthesis begins with one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. Here, cyclopentadiene acts as the diene and maleic anhydride as the dienophile to form the norbornene ring system.

Causality and Experimental Rationale: The [4+2] cycloaddition between cyclopentadiene and maleic anhydride is highly efficient and stereoselective. The reaction kinetically favors the formation of the endo isomer due to secondary orbital interactions between the developing double bond and the carbonyl groups of the dienophile. This reaction is exothermic and proceeds readily.[1] Toluene is an excellent solvent choice as it is relatively non-polar and has a suitable boiling point for reflux conditions, ensuring the reaction goes to completion.[1]

Experimental Protocol: Diels-Alder Reaction

-

Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g (0.102 mol) of maleic anhydride in 50 mL of toluene. Warm gently if necessary to achieve full dissolution.

-

Reaction Initiation : Cool the solution to room temperature. To this, add 8.1 g (10.0 mL, 0.122 mol) of freshly cracked dicyclopentadiene dropwise over 15 minutes. An exothermic reaction will be observed.

-

Reaction Completion : After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 1 hour.

-

Isolation and Purification : Cool the reaction mixture in an ice bath. The product, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, will precipitate as a white solid.[1] Collect the crystals by vacuum filtration, wash with 20 mL of cold petroleum ether, and dry in a vacuum oven.

Step 1B: Catalytic Hydrogenation to form cis-Bicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride

To achieve the "octahydro" structure, the double bond within the norbornene ring of the Diels-Alder adduct must be reduced. This is accomplished through catalytic hydrogenation.

Causality and Experimental Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for saturating carbon-carbon double bonds. The reaction proceeds on the surface of the catalyst, where hydrogen gas is adsorbed. Ethyl acetate is a common solvent for this transformation due to its inertness under these conditions and its ability to dissolve the anhydride starting material. The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient concentration of H₂ for the reaction to proceed efficiently.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst and Substrate : To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 10.0 g (0.061 mol) of cis-5-norbornene-endo-2,3-dicarboxylic anhydride and 100 mL of ethyl acetate.

-

Catalyst Addition : Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation : Seal the vessel, purge with hydrogen gas, and then pressurize to 3-4 atm (approx. 45-60 psi) of hydrogen.

-

Reaction : Agitate the mixture at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Workup : Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation : Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to yield cis-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride as a white crystalline solid.[2]

Stage 2: Imidization with Glycine

The final stage of the synthesis involves the reaction of the saturated anhydride with the amino acid glycine. This condensation reaction forms the imide ring and appends the desired acetic acid functional group.

Causality and Experimental Rationale: This transformation is a two-step, one-pot process. First, the amino group of glycine performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, opening the ring to form a carboxylic acid and an amide—this intermediate is known as an amic acid.[3] Subsequently, heating this intermediate in a high-boiling solvent like glacial acetic acid or dimethylformamide (DMF) induces a dehydration/cyclization reaction. The carboxylic acid and amide functionalities condense, eliminating a molecule of water to form the stable, five-membered imide ring. Acetic acid serves as both a solvent and a mild acid catalyst for the dehydration step.

Experimental Protocol: Imidization

-

Reagent Mixture : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5.0 g (0.030 mol) of cis-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride and 2.5 g (0.033 mol) of glycine in 40 mL of glacial acetic acid.

-

Thermal Cyclization : Heat the mixture to reflux (approx. 118°C) and maintain for 4 hours. The initial suspension should become a clear solution as the reaction progresses.

-

Product Precipitation : Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The target compound, this compound, will precipitate.

-

Isolation and Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) to remove residual acetic acid and unreacted glycine.

-

Drying : Dry the product under vacuum at 60°C to yield the final compound as a white to off-white powder.

Data and Workflow Visualization

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Expected Yield |

| 1A | Diels-Alder | Cyclopentadiene, Maleic Anhydride | Toluene | Reflux | 1 hr | >90% |

| 1B | Hydrogenation | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, H₂, 10% Pd/C | Ethyl Acetate | RT | 4-6 hrs | >95% |

| 2 | Imidization | cis-Bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, Glycine | Glacial Acetic Acid | Reflux | 4 hrs | 80-90% |

Overall Synthesis Pathway

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow Logic

Caption: Step-by-step experimental workflow diagram.

References

-

Google Patents.

-

ResearchGate.

-

ChemBuyersGuide.com, Inc.

-

AK Scientific.

-

PubMed Central.

-

ChemicalBook.

-

ChemBK.

-

ScienceDirect.

-

Benchchem.

-

ResearchGate.

-

ResearchGate.

-

Echemi.

-

Benchchem.

-

CORE.

-

PubChem.

-

PMC - NIH.

-

Sigma-Aldrich.

-

Tokyo Chemical Industry Co., Ltd.

-

MDPI.

-

EvitaChem.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

This guide provides a comprehensive analysis of the physicochemical properties of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features, synthesis, and key physicochemical parameters that influence its behavior and potential applications.

Introduction and Molecular Structure

This compound is a derivative of the bicyclo[2.2.1]heptane (norbornane) system. Its rigid, bicyclic core imparts a well-defined three-dimensional structure that is often exploited in the design of bioactive molecules and polymer building blocks. The structure features a dicarboximide ring fused to the norbornane skeleton, with an acetic acid moiety attached to the imide nitrogen.

The stereochemistry of the molecule is a critical determinant of its properties. The designation "octahydro" indicates a fully saturated norbornane ring system. The fusion of the dicarboximide ring to the norbornane core can result in two primary stereoisomers: endo and exo. The endo isomer, where the dicarboximide ring is oriented towards the longer bridge of the norbornane, is typically the kinetic product of the initial Diels-Alder synthesis of the precursor.[1] The exo isomer is thermodynamically more stable. This guide will focus primarily on the properties of the endo isomer due to its synthetic accessibility.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N-Carboxymethyl-norbornane-2,3-dicarboximide |

| CAS Number | Data not readily available |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the well-established Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction predominantly yields the cis-endo-5-norbornene-2,3-dicarboxylic anhydride.[1][2] Subsequent steps involve the formation of the imide, attachment of the acetic acid side chain, and finally, saturation of the norbornene double bond.

Sources

Solubility of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid in different solvents

An In-depth Technical Guide to the Solubility of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Molecular Profile of this compound

This compound is a bicyclic imide derivative. Its structure, characterized by a rigid bridged ring system and a carboxylic acid moiety, suggests a molecule with a moderate degree of polarity.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 101344-13-4 | N/A |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Predicted pKa | ~4-5 (due to the carboxylic acid group) | N/A |

The presence of the carboxylic acid group is a key determinant of its pH-dependent solubility, with higher solubility expected at pH values above its pKa. The bicyclic imide core, while containing polar carbonyl groups, also possesses significant nonpolar hydrocarbon character, which will influence its solubility in organic solvents.

The Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[2] This concept is rooted in the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key factors influencing the solubility of this compound include:

-

Polarity: The molecule possesses both polar (carboxylic acid, imide carbonyls) and nonpolar (bicyclic hydrocarbon framework) regions. Its solubility will be highest in solvents with a similar balance of polarity.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the imide carbonyls are hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are likely to be effective.

-

pH: For ionizable compounds like this one, pH is a critical factor. In aqueous solutions, as the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form a more soluble carboxylate salt.

-

Crystalline Structure: The arrangement of molecules in the solid state (crystal lattice) affects the energy required to break apart the solute. Different polymorphic forms of a compound can exhibit different solubilities.

Strategic Solvent Selection for Pharmaceutical Development

The choice of solvent is a critical decision in drug development, impacting everything from synthesis and purification to formulation and administration.[3][4] Beyond simply dissolving the API, a suitable solvent must meet stringent criteria for safety, stability, and processability.[5][6][7]

Solvent Classes and Their Relevance:

-

Aqueous Solvents: Water is the most biocompatible solvent and is the primary medium for physiological processes. Understanding aqueous solubility is paramount for oral and parenteral drug delivery. Buffers at various physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are used to simulate conditions in the gastrointestinal tract and blood.

-

Organic Solvents:

-

Protic Solvents (e.g., ethanol, methanol, isopropanol): These solvents can engage in hydrogen bonding and are often used in crystallization and formulation.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile): These have high dielectric constants and can dissolve a wide range of compounds. DMSO is a common solvent for initial in vitro screening assays.

-

Aprotic Nonpolar Solvents (e.g., hexane, toluene): These are generally poor solvents for polar molecules like the one but can be useful in certain synthetic or purification steps.

-

A logical workflow for solvent selection is depicted below:

Caption: A streamlined workflow for rational solvent selection in pharmaceutical development.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate experimental determination of solubility is crucial and several methods are employed, each with its own advantages and limitations.[8][9]

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the most widely accepted technique for its determination.[9]

Step-by-Step Protocol for the Shake-Flask Method:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is commonly used.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid. This is typically done by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination: A High-Throughput Approach

In early drug discovery, where compound availability is often limited, kinetic solubility methods provide a rapid assessment.[10][11] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Workflow for Kinetic Solubility Measurement:

Caption: A typical workflow for high-throughput kinetic solubility determination.

It is important to note that kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[10]

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility.[12][13] These methods range from simple empirical models to more complex physics-based approaches.[2][14]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) with experimentally determined solubility data.

-

Thermodynamic Cycle-Based Methods: These approaches calculate the free energy of solvation, which is then used to predict solubility.

While predictive models are useful for initial screening, they are not a substitute for experimental validation.

Concluding Remarks and Future Directions

The solubility of this compound is a multifaceted property that is essential to characterize for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for approaching this challenge, from understanding the underlying physicochemical principles to implementing robust experimental protocols and leveraging computational tools. For researchers working with this molecule, a systematic approach beginning with solubility determination in physiologically relevant aqueous buffers is recommended, followed by characterization in a panel of pharmaceutically acceptable organic solvents. This data will be invaluable for guiding formulation strategies and ensuring the compound reaches its full therapeutic potential.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

-

How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Scholars Bulletin. [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent?. ACS Green Chemistry Institute. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. rjpls.org [rjpls.org]

- 5. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 6. hydrometaltech.com [hydrometaltech.com]

- 7. haltermann-carless.com [haltermann-carless.com]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmatutor.org [pharmatutor.org]

- 11. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 12. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

An In-Depth Technical Guide to the Thermal Stability of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Structurally Complex Molecule

(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is a molecule of significant interest due to its composite structure, which features a saturated bicyclo[2.2.1]heptane (norbornane) backbone, an imide ring, and a carboxymethyl (acetic acid) group attached to the imide nitrogen. This unique combination of a rigid, sterically demanding bicyclic system and reactive functional groups necessitates a thorough understanding of its thermal stability. Such knowledge is paramount for applications in drug development, materials science, and chemical synthesis, where thermal excursions during processing, storage, or application could lead to degradation and the formation of impurities.

This guide will provide a detailed overview of the methodologies used to assess the thermal stability of this and similar molecules, a predictive analysis of its thermal behavior based on its structural components, and a discussion of its likely decomposition pathways.

The Structural Determinants of Thermal Stability

The thermal stability of this compound is governed by the interplay of its three primary structural motifs:

-

The Bicyclo[2.2.1]heptane Core: This saturated bicyclic system is known for its rigidity and thermal robustness. The parent norbornane structure is thermally stable, and this stability is generally conferred to its derivatives.

-

The Imide Ring: Cyclic imides are generally a thermally stable functional group, often more so than their corresponding amides. The stability of the imide ring is a key contributor to the overall thermal resistance of the molecule.

-

The N-acetic acid Substituent: The presence of a carboxylic acid group introduces a potential point of thermal lability. Carboxylic acids are known to undergo decarboxylation at elevated temperatures, a process that can be influenced by the molecular structure and the presence of catalysts.

Methodologies for Thermal Analysis: A Triad of Techniques

A comprehensive assessment of thermal stability typically employs a combination of thermoanalytical techniques. The three pillars of such an analysis are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.

Experimental Protocol: TGA of this compound (Hypothetical)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a ceramic or aluminum pan.

-

Atmosphere: Nitrogen (inert) or air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot mass loss (%) versus temperature. The onset of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax) are determined from the TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol: DSC of this compound (Hypothetical)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot heat flow (mW) versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetry technique that measures the time, temperature, and pressure profiles of a sample during an exothermic runaway reaction.[1] It is a critical tool for assessing thermal hazards.

Experimental Protocol: ARC of this compound (Hypothetical)

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A known amount of the sample is placed in a spherical, high-pressure-resistant sample bomb.

-

Procedure: The instrument operates in a "heat-wait-search" mode. The sample is heated in steps, and after each step, the instrument waits and monitors for any self-heating. If an exothermic reaction is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature, thus simulating a worst-case thermal runaway scenario.

-

Data Analysis: The data provides the onset temperature of the exothermic reaction, the rates of temperature and pressure rise, and the time to maximum rate.

Caption: General workflow for assessing the thermal stability of a chemical compound.

Hypothetical Thermal Analysis and Data Interpretation

Based on the thermal behavior of structurally related N-substituted imides and carboxylic acids, a hypothetical thermal profile for this compound can be constructed.

Predicted TGA and DSC Data

| Parameter | Predicted Value | Rationale |

| Melting Point (Tm) | 180 - 220 °C | Based on the melting points of similar N-substituted imides and dicarboxylic acids. This would be observed as an endothermic peak in the DSC thermogram. |

| Decomposition Onset (Tonset) | ~ 250 °C | The initial decomposition is likely to be initiated by the decarboxylation of the acetic acid moiety. Studies on the thermal decomposition of carboxylic acids show this process occurring in this temperature range. |

| Major Decomposition Step | 250 - 400 °C | This would be characterized by a significant mass loss in the TGA curve, corresponding to the loss of the acetic acid group and potentially further fragmentation of the molecule. |

| Final Residue at 600 °C | < 5% | As an organic molecule, it is expected to decompose almost completely in an inert atmosphere. |

Predicted Decomposition Pathways

The primary decomposition pathway is anticipated to be initiated by the loss of the acetic acid group. This could occur via two main mechanisms:

-

Decarboxylation: The carboxylic acid group eliminates carbon dioxide, potentially leading to the formation of a methyl-substituted imide.

-

Cleavage of the N-C bond: The bond between the imide nitrogen and the acetic acid methylene group could cleave, leading to the formation of the unsubstituted imide and other fragments.

Following the initial decomposition, at higher temperatures, the bicyclo[2.2.1]heptane ring system and the imide ring would be expected to fragment.

Caption: Predicted initial decomposition pathways of the target molecule.

Practical Implications and Conclusion

The predicted thermal stability of this compound suggests that it is a relatively stable compound at ambient and moderately elevated temperatures. However, the presence of the carboxylic acid group likely lowers its decomposition temperature compared to N-alkyl or N-aryl substituted bicyclo[2.2.1]heptane dicarboximides.

For researchers and professionals in drug development and materials science, this implies that while the compound may be suitable for many applications, careful consideration must be given to processing conditions involving high temperatures. The potential for decarboxylation and the formation of related impurities should be monitored during any thermal processing steps.

This guide has provided a comprehensive framework for understanding and evaluating the thermal stability of this compound. While the presented data is hypothetical, the methodologies and interpretative logic are grounded in established principles of thermal analysis and the known behavior of related chemical structures. Empirical validation through the experimental protocols outlined herein is essential for a definitive characterization of this molecule's thermal properties.

References

-

NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link]

- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2018). RSC Publishing.

- A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. (2004). PubMed.

- Thermal decomposition of amide and imide derivatives of maleated polyethylene. (2000).

- Hydrothermal stability of aromatic carboxylic acids. (2003).

- Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. (2020).

- Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. (2023). ACS Omega.

- Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. (2020). Organic Process Research & Development.

Sources

An In-depth Technical Guide to (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid: Synthesis, Properties, and Historical Context

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and historical development of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid. The document is structured to deliver expert insights and actionable protocols for professionals engaged in chemical research and development.

Introduction and Historical Context

The discovery and development of this compound are intrinsically linked to the broader exploration of bicyclo[2.2.1]heptane derivatives, commonly known as norbornane compounds. The rigid, bridged bicyclic structure of the norbornane core has made it a valuable scaffold in medicinal chemistry and materials science. The synthesis of the parent imide structure, octahydro-2H-4,7-methanoisoindole-1,3-dione, is rooted in the foundational Diels-Alder reaction, a cornerstone of modern organic synthesis.

While a singular seminal publication detailing the initial discovery of this compound is not readily apparent in the surveyed literature, its synthesis is a logical extension of well-established chemical transformations. The development of N-substituted bicyclo[2.2.1]heptane-2,3-dicarboximides has been a fertile area of research, leading to the discovery of compounds with diverse biological activities. This guide synthesizes the established methodologies for the preparation of the unsaturated analog, 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, and its subsequent hydrogenation to the target saturated compound.

Physicochemical Properties

A summary of the key physicochemical properties of the unsaturated and saturated target compounds is presented below.

| Property | 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | This compound |

| CAS Number | 26749-93-9[1][2] | 26785-97-7[3] |

| Molecular Formula | C₁₁H₁₁NO₄[1] | C₁₁H₁₃NO₄[3] |

| Molecular Weight | 221.21 g/mol | 223.23 g/mol [3] |

| Synonyms | 2-(3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl)acetic acid[1] | (3,5-DIOXO-4-AZA-TRICYCLO[5.2.1.0(2,6)]DEC-4-YL)-ACETIC ACID[3] |

Synthesis Pathway

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the unsaturated precursor, followed by catalytic hydrogenation.

Caption: Overall synthesis pathway for this compound.

Stage 1: Synthesis of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

The initial step in the synthesis is the Diels-Alder reaction between cyclopentadiene and maleic anhydride to form cis-5-norbornene-endo-2,3-dicarboxylic anhydride. This is a classic cycloaddition reaction that proceeds with high stereoselectivity to yield the endo isomer as the kinetic product.

The subsequent step is the formation of the imide ring with an N-acetic acid substituent. This is typically achieved by reacting the anhydride with glycine.

Experimental Protocol:

-

Diels-Alder Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride in a suitable solvent such as ethyl acetate.

-

Slowly add freshly distilled cyclopentadiene to the solution at room temperature. The reaction is exothermic.

-

Stir the reaction mixture for 1-2 hours. The product, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold solvent.

-

-

Imidation:

-

In a separate flask, dissolve an equimolar amount of glycine in water or a suitable buffer.

-

Add the synthesized cis-5-norbornene-endo-2,3-dicarboxylic anhydride to the glycine solution.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid by vacuum filtration, wash with cold water, and dry.

-

Stage 2: Catalytic Hydrogenation

The final step is the saturation of the carbon-carbon double bond in the norbornene ring system via catalytic hydrogenation to yield the target compound.

Caption: Experimental workflow for the catalytic hydrogenation.

Experimental Protocol:

-

Preparation:

-

In a high-pressure hydrogenation vessel (autoclave), suspend 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid in a suitable solvent such as methanol.

-

Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

-

-

Hydrogenation:

-

Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 8 atm)[4].

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

-

Work-up and Isolation:

-

Carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The final product, this compound, can be purified by recrystallization from an appropriate solvent system.

-

Potential Applications

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential utility:

-

Medicinal Chemistry: As a constrained amino acid analog, it could serve as a building block in the synthesis of peptidomimetics or as a scaffold for the development of novel therapeutic agents. The rigid bicyclic core can be used to control the conformation of attached pharmacophores.

-

Polymer Science: The carboxylic acid functionality allows for its incorporation into polymer backbones, potentially imparting unique thermal and mechanical properties due to the rigid norbornane unit.

-

Ligand Synthesis: The molecule can be used as a ligand for the complexation of metal ions, with potential applications in catalysis or materials science.

Conclusion

This compound is a fascinating molecule that sits at the intersection of classic organic synthesis and modern chemical research. Its preparation relies on robust and well-understood reactions, making it an accessible target for synthetic chemists. While its specific discovery narrative is not centralized, the methodologies for its synthesis are well-precedented in the broader context of norbornane chemistry. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

-

AccelaChemBio. (n.d.). 2-[1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl]acetic Acid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 124530-70-7,2-Isopropylsulfanyl-1H-benzoimidazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 26785-97-7 CAS Manufactory [m.chemicalbook.com]

- 4. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]

A Comprehensive Technical Guide to (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid (CAS Number: 26785-97-7), a molecule of significant interest in medicinal chemistry, polymer science, and materials research. This document details the synthetic pathways, stereochemical considerations, physicochemical properties, and diverse applications of this compound and its derivatives. By synthesizing information from peer-reviewed literature and chemical databases, this guide serves as a comprehensive resource for researchers and developers in the field.

Introduction: The Norbornene Scaffold in Advanced Chemical Design

The rigid, bicyclic framework of the norbornene moiety has long captured the attention of chemists. Its inherent strain and well-defined stereochemistry make it a valuable building block in the design of complex molecules with unique three-dimensional architectures. When functionalized with a dicarboximide ring system, the resulting N-substituted 5-norbornene-2,3-dicarboximide derivatives become versatile platforms for a wide array of applications. This guide focuses on a specific and important derivative, this compound, often referred to by its synonym, N-carboxymethyl-5-norbornene-2,3-dicarboximide. The introduction of the acetic acid side chain provides a handle for further functionalization, making it a particularly attractive intermediate in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is paramount for its effective application. This section outlines the key identifiers and physicochemical characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 26785-97-7 | N/A |

| Molecular Formula | C₁₁H₁₃NO₄ | N/A |

| Molecular Weight | 223.23 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | (3,5-DIOXO-4-AZA-TRICYCLO[5.2.1.0(2,6)]DEC-4-YL)-ACETIC ACID, 4,7-Methano-2H-isoindole-2-acetic acid, octahydro-1,3-dioxo-, N-Carboxymethyl-5-norbornene-2,3-dicarboximide | N/A |

| Appearance | White to off-white crystalline powder (predicted) | N/A |

| Melting Point | Data not readily available in public literature. | N/A |

| Solubility | Expected to have limited solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols. | N/A |

| Stereochemistry | Typically exists as a mixture of exo and endo isomers, with the exo isomer being thermodynamically more stable.[1][2] | N/A |

Synthesis and Stereochemistry: A Detailed Protocol

The synthesis of this compound is a multi-step process that begins with the well-known Diels-Alder reaction. A critical aspect of the synthesis is the control and understanding of the exo and endo stereoisomers.

Synthesis of the Precursor: cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride

The direct Diels-Alder reaction between cyclopentadiene and maleic anhydride kinetically favors the formation of the endo isomer, cis-5-norbornene-endo-2,3-dicarboxylic anhydride.[2] However, for many applications, the thermodynamically more stable exo isomer is desired.[1]

Experimental Protocol: Isomerization of endo to exo-Anhydride

This protocol describes the thermal isomerization of the commercially available endo-anhydride to the exo-anhydride.[1][3]

-

Materials: cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, high-boiling point solvent (e.g., toluene or o-dichlorobenzene).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve cis-5-norbornene-endo-2,3-dicarboxylic anhydride in a suitable high-boiling point solvent.

-

Heat the mixture to a high temperature (typically 190-220°C) and maintain reflux for several hours.[1][3] The progress of the isomerization can be monitored by techniques such as NMR spectroscopy.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The exo-anhydride product can be isolated by recrystallization from a suitable solvent like benzene or by removal of the solvent under reduced pressure.[3]

-

A microwave-assisted method has also been reported to achieve this isomerization more efficiently.[4]

Caption: Synthesis of the target molecule from the exo-anhydride.

Potential Applications in Drug Development and Materials Science

While specific applications for this compound are not extensively documented, the broader class of N-substituted 5-norbornene-2,3-dicarboximide derivatives has shown significant promise in several fields.

Medicinal Chemistry and Drug Discovery

The norbornene scaffold is a known pharmacophore, and its derivatives have been investigated for various therapeutic activities. The incorporation of the norbornene-dicarboximide moiety has been shown to enhance the cytotoxic effects of natural products against cancer cell lines. The acetic acid functional group on the target molecule provides a convenient point of attachment for conjugation to other molecules, potentially for the development of prodrugs or targeted drug delivery systems.

Polymer Chemistry

N-substituted norbornene dicarboximides are valuable monomers in ring-opening metathesis polymerization (ROMP). The resulting polymers often exhibit high thermal stability and desirable mechanical properties. The carboxylic acid group of the title compound could be used to introduce functionality into polymers, for example, to improve adhesion or to allow for post-polymerization modification.

Bioorthogonal Chemistry

The strained double bond of the norbornene ring system can participate in bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder reaction with tetrazines. This allows for the specific labeling of biomolecules in a cellular environment. While the acetic acid derivative itself is not the reactive handle, its core structure is a key component in probes designed for these applications.

Caption: Potential application areas for the title compound.

Conclusion

This compound represents a versatile chemical entity with significant potential across multiple scientific disciplines. Its synthesis, rooted in fundamental organic reactions, provides access to a molecule with a unique combination of a rigid bicyclic core and a functionalizable side chain. While specific data on this particular compound is somewhat limited in the public domain, the well-established chemistry and diverse applications of the broader class of N-substituted 5-norbornene-2,3-dicarboximide derivatives underscore its importance as a valuable building block for future innovations in drug discovery, polymer science, and beyond. Further research into the specific properties and applications of this compound is warranted and is likely to uncover novel and valuable uses.

References

- Gao, Y., et al. (2024). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature and pressure. Chemical Engineering Journal, 487, 149998.

-

PrepChem. (n.d.). Synthesis of exo-cis-5-norbornene-2,3-dicarboxylic anhydride. Retrieved January 15, 2026, from [Link]

- Katritzky, A. R., & Rachwal, S. (2010). CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EXPERIMENTAL AND THEORETICAL METHODS. Revista de Chimie, 61(1), 3-10.

Sources

Methodological & Application

Application Notes and Protocols: (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic Acid in Organic Synthesis

Abstract

(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid and its unsaturated precursor, N-(Carboxymethyl)-cis-5-norbornene-endo-2,3-dicarboximide, are versatile molecules rooted in the classic Diels-Alder reaction. While not a ubiquitous reagent, this scaffold is a critical component in several specialized and high-value areas of organic synthesis. Its rigid, bicyclic norbornene framework and the functional handle provided by the N-acetic acid group allow for its application as a key building block in the synthesis of active pharmaceutical ingredients (APIs), a functional monomer in advanced polymer science, and a potential linker molecule in chemical biology. This guide provides an in-depth exploration of its synthesis and core applications, complete with detailed, field-proven protocols and the scientific rationale behind the methodologies.

Application Note 1: Core Synthesis of the Norbornene Scaffold

The foundation for all applications lies in the robust and well-documented synthesis of the norbornene skeleton. The process begins with a [4+2] cycloaddition (Diels-Alder reaction) to form the anhydride, followed by imidization and N-alkylation to yield the target acetic acid derivative.

1.1 Synthesis of the Precursor: cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

The Diels-Alder reaction between cyclopentadiene and maleic anhydride is a classic transformation that kinetically favors the formation of the endo isomer.[1] This reaction is highly efficient and serves as the primary entry point to this class of compounds.

Objective: To synthesize cis-5-Norbornene-endo-2,3-dicarboxylic anhydride.

Materials:

-

Dicyclopentadiene (MW: 132.2 g/mol )

-

Maleic Anhydride (MW: 98.06 g/mol )

-

Toluene or Ethyl Acetate

-

Hexanes or Petroleum Ether

-

Fractional distillation apparatus

-

Reaction flask with reflux condenser

-

Ice bath

Procedure:

-

Preparation of Cyclopentadiene: Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature and must be "cracked" back to the monomer via a retro-Diels-Alder reaction. Assemble a fractional distillation apparatus and gently heat ~30 mL of dicyclopentadiene. Collect the cyclopentadiene monomer, which distills at 40-42 °C. Keep the collected monomer on an ice bath and use it promptly.[2]

-

Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 6.0 g of powdered maleic anhydride in 25 mL of toluene (or ethyl acetate). A gentle warming may be required. Once dissolved, add 25 mL of hexanes and cool the mixture in an ice bath.[2]

-

Cycloaddition: Slowly add 6.0 mL of the freshly prepared, chilled cyclopentadiene to the maleic anhydride solution with stirring. A white precipitate will form almost immediately.

-

Completion and Isolation: Allow the reaction mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional hour to ensure complete reaction.

-

Purification: Collect the solid product by suction filtration. Wash the crystals with a small amount of cold petroleum ether to remove any unreacted starting materials. The product can be further purified by recrystallization from toluene or ethyl acetate.[2]

Expected Yield: ~80-90%. Melting Point: 164-165 °C.[2]

1.2 Synthesis of this compound

The synthesis of the title compound involves a two-step process from the anhydride: first, the formation of the imide, and second, the N-alkylation with an acetic acid synthon.

Caption: Synthetic pathway from the precursor anhydride to the final saturated target molecule.

Objective: To synthesize N-(Carboxymethyl)-cis-5-norbornene-endo-2,3-dicarboximide.

Materials:

-

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (from Protocol 1)

-

Glycine (MW: 75.07 g/mol )

-

Acetic Anhydride

-

Sodium Acetate

-

Pyridine

Procedure:

-

Melt Condensation: In a round-bottom flask, combine the norbornene anhydride (1.0 eq), glycine (1.1 eq), and a catalytic amount of sodium acetate.

-

Reaction: Heat the mixture to 140-150 °C. The solids will melt, and water will be evolved. Maintain this temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Alternative (Solution Phase): A mixture of the anhydride (1.0 eq) and glycine (1.1 eq) can be refluxed in glacial acetic acid for 4-6 hours.

-

Work-up: Cool the reaction mixture. If performed neat, dissolve the resulting solid in a suitable solvent like ethyl acetate. If in acetic acid, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the N-substituted imide product.

Note: This protocol is adapted from general procedures for imide formation and N-alkylation of glycine derivatives. Specific optimization may be required.[3][4][5]

Objective: To synthesize this compound.

Materials:

-

N-(Carboxymethyl)-cis-5-norbornene-endo-2,3-dicarboximide

-

Palladium on Carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

-

Setup: Dissolve the unsaturated product from Protocol 2 in methanol in a flask suitable for hydrogenation.

-

Catalyst: Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon) while stirring vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the olefinic protons.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and exposed to air. Wash the Celite pad with methanol.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the final saturated product.

Application Note 2: Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The saturated (hexahydro) norbornene dicarboximide scaffold is a crucial intermediate in the synthesis of several modern antipsychotic and anxiolytic drugs, most notably Lurasidone and Tandospirone.[6][7][8] The rigid, three-dimensional structure of the norbornene unit is a key element for achieving the desired pharmacological profile.

2.1 Role in Lurasidone Synthesis

Lurasidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[6] Its synthesis involves the coupling of a saturated exo-dicarboximide intermediate with a complex piperazine side chain. The exo stereochemistry is critical and is typically achieved by thermal isomerization of the initially formed endo anhydride.[1]

Caption: Final coupling step in the synthesis of Lurasidone.

Objective: To couple the dicarboximide core with the piperazine side chain.

Materials:

-

Bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide (Intermediate 1)

-

4′-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1′-piperazin]-1′-ium methanesulfonate (Intermediate 2)[9]

-

Potassium Carbonate (K₂CO₃)

-

Xylene or Toluene

-

Phase Transfer Catalyst (e.g., Dibenzo-18-crown-6-ether, optional but improves efficiency)

Procedure:

-

Reaction Setup: To a solution of Intermediate 1 (1.0 eq) in xylene, add Intermediate 2 (1.0-1.2 eq) and potassium carbonate (1.5-2.0 eq).[9]

-

Catalyst: Add a catalytic amount of a phase transfer catalyst if required.

-

Reaction: Heat the suspension to reflux (approx. 140 °C for xylene) and maintain for several hours until the starting material is consumed (monitored by HPLC or TLC).

-

Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and separate the organic layer.

-

Extraction: Extract the aqueous layer with additional xylene or another suitable solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Lurasidone is then typically purified by recrystallization or conversion to its hydrochloride salt.[9][10]

| Parameter | Value | Reference |

| Solvent | Toluene / Xylene | [9][10] |

| Base | Potassium Carbonate | [9][10] |

| Temperature | 105 °C to Reflux | [10] |

| Typical Yield | >98% (Final step) | [10] |

Application Note 3: Functional Monomer for Specialty Polymer Synthesis

N-substituted maleimides are valuable monomers in polymer chemistry. They readily copolymerize with electron-rich monomers like styrene to form alternating copolymers.[11][12] These copolymers have high glass transition temperatures (Tg) and thermal stability. The this compound, with its carboxylic acid functionality, can be used to create functional polymers for applications such as photoresists or for bioconjugation. A closely related application is the development of Native Cell Membrane Nanoparticle (NCMN) systems, which use styrene-maleic acid derivatives to solubilize membrane proteins without detergents for structural biology studies.[13][14]

Objective: To synthesize a copolymer of an N-substituted norbornene maleimide and styrene.

Materials:

-

N-functionalized-5-norbornene-2,3-dicarboximide (Monomer 1)

-

Styrene (Monomer 2)

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

-

Monomer Preparation: Prepare the N-substituted maleimide monomer. For polymerization, the carboxylic acid of the title compound may need to be protected (e.g., as a methyl or ethyl ester) to prevent side reactions, followed by deprotection after polymerization.

-

Reaction Setup: In a Schlenk flask, dissolve Monomer 1 (1.0 eq), Styrene (1.0 eq), and AIBN (1-2 mol % relative to total monomers) in the chosen anhydrous solvent.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.

-

Polymerization: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN).

-

Isolation: After the desired reaction time (typically 6-24 hours), cool the mixture. The polymer can be isolated by precipitation into a non-solvent, such as methanol or hexanes.

-

Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and initiator fragments. Dry the final polymer under vacuum.

| Property | Description | Significance |

| Monomer Reactivity Ratios | Determines the tendency for alternating vs. block or random copolymerization. | Styrene and maleimides strongly favor alternation. |

| Glass Transition Temp (Tg) | High Tg is often observed due to the rigid backbone. | Imparts thermal stability to the material. |

| Functionality (COOH) | The carboxylic acid group allows for post-polymerization modification. | Enables conjugation to biomolecules, surface grafting, or pH-responsive behavior. |

References

-

bioRxiv. (2022). Membrane-active Polymers: NCMNP13-x, NCMNP21-x and NCMNP21b-x for Membrane Protein Structural Biology. Available at: [Link]

-

RSC Publishing. (2023). pH-tunable membrane-active polymers, NCMNP2a-x, and their potential membrane protein applications. Available at: [Link]

-

Dakota Ingredients. (n.d.). Lurasidone Synthesis: Sourcing High-Grade Norbornene Anhydride Intermediates. Available at: [Link]

-

Patsnap. (n.d.). Preparation method of intermediate of lurasidone. Available at: [Link]

-

OSTI.gov. (n.d.). The Synthesis of Asymmetrically Labeled 5-Norbornene-2,3-endo-dicarboxylic Anhydride. Available at: [Link]

-

ScienceDirect. (2024). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. Available at: [Link]

-

Scribd. (n.d.). Synthesis of Cis-Norbornene-5,6,-Endo-Dicarboxylic Anhydride. Available at: [Link]

- Google Patents. (2015). WO2015056205A1 - Process for the industrial synthesis of lurasidone.

- Google Patents. (2019). US10196400B2 - Process for the preparation of lurasidone and its intermediate.

-

ResearchGate. (n.d.). Synthesis of N‐Substituted Maleimides and Poly(styrene‐co‐N‐maleimide) Copolymers and Their Potential Application as Photoresists. Available at: [Link]

-

Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Lurasidone. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of the studied compounds 1–13. Method A: acetic anhydride. Available at: [Link]

-

ResearchGate. (2006). Synthesis of comb-like polystyrene with poly(N-phenyl maleimide-alt-p-chloromethyl styrene) as macroinitiator. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and polymerization of a new type n-substituted maleimide with flexible side chain ester-group. Available at: [Link]

-

ResearchGate. (n.d.). Structure of tandospirone (I). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Styrene/Maleimide Copolymers and Physical Properties Thereof. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of N-phenylmaleimide-methylvinylisocyanate copolymers with polystyrene side chains. Available at: [Link]

-

PubChem. (n.d.). Tandospirone. Available at: [Link]

- Google Patents. (n.d.). CN101362751B - Tandospirone citrate, preparation method thereof, formulations and quality control method.

-

ResearchGate. (2011). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Available at: [Link]

-

Ataman Kimya. (n.d.). ACETIC ANHYDRIDE. Available at: [Link]

-

Reddit. (2022). N-alkylation of glycine. Available at: [Link]

-

CNS Neuroscience & Therapeutics. (2016). Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. Available at: [Link]

-

Wikipedia. (n.d.). Acetic anhydride. Available at: [Link]

-

MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Radical‐Mediated C−H Alkylation of Glycine Derivatives: A Straightforward Strategy for Diverse α‐Unnatural Amino Acids. Available at: [Link]

Sources

- 1. www2.latech.edu [www2.latech.edu]

- 2. scribd.com [scribd.com]

- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Tandospirone | C21H29N5O2 | CID 91273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US10196400B2 - Process for the preparation of lurasidone and its intermediate - Google Patents [patents.google.com]

- 10. WO2015056205A1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 14. chegg.com [chegg.com]

The Emergence of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid in Catalysis: A Guide for Advanced Applications

Introduction: A Ligand of Untapped Potential

In the dynamic field of catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and achieving enhanced selectivity. This guide introduces (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid , a unique N-substituted norbornene dicarboxylic imide, as a promising ligand for a variety of catalytic transformations. The rigid bicyclic norbornene framework, coupled with the versatile coordinating functionalities of the imide and carboxylic acid moieties, presents a compelling scaffold for the development of innovative catalysts.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of this ligand and its application in a key area of catalysis: Ring-Opening Metathesis Polymerization (ROMP). By elucidating the underlying principles and offering step-by-step guidance, we aim to empower the scientific community to explore the full potential of this intriguing molecule.

Part 1: Synthesis of this compound

The synthesis of the target ligand is a straightforward and high-yielding process, beginning with the well-established Diels-Alder reaction to form the norbornene core, followed by imidization with glycine.

Protocol 1: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

The precursor, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, is synthesized via a [4+2] cycloaddition between cyclopentadiene and maleic anhydride. The endo isomer is the kinetically favored product.

Materials:

-

Dicyclopentadiene

-

Maleic anhydride

-

Ethyl acetate

-

Hexanes

-

Distillation apparatus

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (~170 °C). Collect the freshly distilled cyclopentadiene monomer at its boiling point (~41 °C) in a receiver cooled in an ice bath. Note: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature, so it should be used immediately.

-

Diels-Alder Reaction: In a round-bottom flask, dissolve maleic anhydride in a minimal amount of ethyl acetate with gentle warming.

-

Slowly add the freshly cracked cyclopentadiene to the maleic anhydride solution with stirring. The reaction is exothermic.

-

After the initial exothermic reaction subsides, stir the mixture at room temperature for 2-3 hours to ensure complete reaction.

-

The product will precipitate out of the solution. Cool the flask in an ice bath to maximize precipitation.

-

Collect the white crystalline product by vacuum filtration and wash with cold hexanes.

-

Dry the product, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, under vacuum.

Protocol 2: Synthesis of this compound

Materials:

-

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride

-

Glycine (aminoacetic acid)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve cis-5-norbornene-endo-2,3-dicarboxylic anhydride (1.0 eq.) in DMF.

-

Add glycine (1.0 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution (5 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethyl acetate to yield this compound as a white crystalline solid.

Part 2: Characterization of the Ligand

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the vinyl protons of the norbornene ring (~6.0-6.5 ppm), bridgehead protons, methylene bridge protons, and the protons of the acetic acid moiety. |

| ¹³C NMR | Resonances for the carbonyl carbons of the imide (~175-180 ppm), the carboxylic acid carbonyl, the olefinic carbons of the norbornene ring, and the aliphatic carbons of the bicyclic framework and the acetic acid side chain.[1] |

| FT-IR | Characteristic absorption bands for the C=O stretching of the imide (symmetric and asymmetric), the C=O stretching of the carboxylic acid, and the broad O-H stretching of the carboxylic acid. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO₄. |

Part 3: Application in Catalysis - Ring-Opening Metathesis Polymerization (ROMP)

The strained olefin within the norbornene framework of this compound makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). The pendant carboxylic acid group can be used to tune the properties of the resulting polymer or to anchor the ligand to a solid support.

Mechanism of ROMP with Grubbs Catalysts

ROMP is a chain-growth polymerization catalyzed by transition metal alkylidene complexes, most notably Grubbs catalysts. The generally accepted mechanism involves a series of [2+2] cycloaddition and cycloreversion steps.

Sources

Application Notes & Protocols: In Vitro Characterization of (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

Introduction & Rationale

(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is a novel synthetic compound incorporating a bicyclo[2.2.1]heptane (norbornane) backbone fused to a dicarboximide, with an acetic acid functional group. As of this writing, there is a notable absence of published literature detailing the specific biological activities or established in vitro assays for this molecule. Consequently, this document serves as a forward-looking guide for researchers, outlining a logical, tiered screening strategy to elucidate its potential cytotoxic and anti-inflammatory properties.

The structural motif, while unique, shares features with various bioactive molecules, suggesting that a primary screen for anti-inflammatory effects is a scientifically sound starting point. This guide provides a series of robust, validated in vitro protocols that form a comprehensive workflow for the initial characterization of this and other novel chemical entities. We will proceed from foundational cytotoxicity assessment to specific, mechanistic anti-inflammatory assays.

Our approach is designed to be self-validating. The initial cytotoxicity assay is critical for interpreting all subsequent bioactivity data, ensuring that observed effects are not merely artifacts of cell death. Following this, we propose a multi-pronged investigation into anti-inflammatory potential, targeting a key enzyme (COX-2), a central signaling pathway (NF-κB), and downstream inflammatory mediators (cytokines).

Figure 1: Proposed workflow for the in vitro characterization of this compound.

Part 1: Foundational Cytotoxicity Assessment (MTT Assay)

Scientific Principle

Before assessing any specific biological activity, it is imperative to determine the cytotoxic profile of the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.[1][2] It measures the metabolic activity of cells, which in most cases, correlates directly with cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[2] The amount of formazan, quantified spectrophotometrically after solubilization, is proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key indicator of the compound's potency in causing cell death.

Experimental Protocol: MTT Assay

1. Cell Culture & Seeding:

-

Select a relevant cell line. For general cytotoxicity, a common line like HEK293 (human embryonic kidney) or HeLa (human cervical cancer) is suitable. For inflammation-focused studies, the murine macrophage line RAW 264.7 is recommended.

-

Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ humidified incubator.

-

Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of media into a 96-well flat-bottom plate.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Preparation & Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform a serial dilution of the stock solution in culture media to create a range of working concentrations. A typical starting range for a novel compound would be 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control).

-

Carefully remove the old media from the cells and add 100 µL of the respective compound dilutions to the wells. Include wells with media only (blank) and cells with media containing the highest concentration of DMSO used (vehicle control). Perform each treatment in triplicate.

-

Incubate for 24, 48, or 72 hours, depending on the desired exposure time. A 24-hour incubation is standard for initial screening.[3]

3. MTT Reagent Incubation & Solubilization:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[3][4]

-

Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Carefully aspirate the media without disturbing the crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10 minutes.

4. Data Acquisition & Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

-

Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

| Parameter | Recommendation |

| Cell Line | RAW 264.7 Macrophages |

| Seeding Density | 1 x 10⁴ cells/well |

| Compound Concentrations | 0, 1.56, 3.13, 6.25, 12.5, 25, 50, 100 µM |

| Incubation Time | 24 hours |

| MTT Concentration | 0.5 mg/mL (final) |